molecular formula C17H25NO2 B2936582 tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate CAS No. 1242146-46-8

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate

Cat. No.: B2936582
CAS No.: 1242146-46-8
M. Wt: 275.392
InChI Key: RSMLBZLGNDVECE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a benzyl group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction . Another method involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for efficient transformations without harsh conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin-2 and calmodulin-3 in humans . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate include other tert-butyl esters and piperidine derivatives. Examples include tert-butyl carbamates, tert-butyl carbonates, and tert-butyl ethers .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a tert-butyl group, a benzyl group, and a piperidine ring. This combination imparts specific reactivity and properties that make it valuable in various applications, from organic synthesis to biological studies .

Properties

IUPAC Name

tert-butyl (2R)-2-benzylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLBZLGNDVECE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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